Bedaquililine fumarate is a diarylquinoline compound [] closely related to fluoroquinolones and chloroquine, with differences in their side-chain moiety []. It is an enantiomer [] and exists as a fumarate salt [, ]. Bedaquiline fumarate is recognized for its significant bactericidal and sterilizing activity against Mycobacterium tuberculosis []. Its novel mechanism of action makes it a crucial component in the fight against multidrug-resistant tuberculosis (MDR-TB) [, , ].
Bedaquiline fumarate exhibits a unique mechanism of action among anti-tuberculosis drugs. It targets the energy metabolism of Mycobacterium tuberculosis, specifically by inhibiting the proton pump of the mycobacterial ATP synthase [, ]. This inhibition disrupts the production of adenosine triphosphate (ATP), an essential energy-producing molecule for the survival of the bacteria, ultimately leading to bacterial cell lysis and death []. Notably, bedaquiline fumarate demonstrates activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis [].
Bedaquiline fumarate is primarily investigated for its use in treating MDR-TB, demonstrating efficacy in combination therapies for both pulmonary and extrapulmonary MDR-TB [, , , ].
Due to its poor water solubility, significant research focuses on developing formulations that enhance the bioavailability of bedaquiline fumarate []. Several approaches are explored, including:
Several studies focus on developing and validating analytical methods for the quantification of bedaquiline fumarate and its impurities [, , , ]. These methods include:
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: